4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol
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Overview
Description
4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol is a complex organic compound that features a nitrophenol group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the formation of the piperidine ring through a series of reactions involving amines and aldehydes. The final step involves the methylation of the piperidine nitrogen and the attachment of the piperidine moiety to the nitrophenol core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Alkylated phenols.
Scientific Research Applications
4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline: Similar structure but lacks the nitrophenol group.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
4-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol is unique due to the presence of both the nitrophenol and piperidine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-15-7-5-12(6-8-15)16(2)10-11-3-4-14(18)13(9-11)17(19)20/h3-4,9,12,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNPNJPJIVOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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